molecular formula C13H15FN2O3 B13767085 (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate CAS No. 65441-88-5

(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate

Cat. No.: B13767085
CAS No.: 65441-88-5
M. Wt: 266.27 g/mol
InChI Key: WVXGRVASSFIWFK-UHFFFAOYSA-N
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Description

(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is a heterocyclic organic compound that features a pyrazole ring substituted with a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with 4-fluorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable oxidizing agent to facilitate the formation of the oxido group on the pyrazole ring. Common solvents used in this reaction include dichloromethane or ethanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it back to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound is explored for its use in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as a precursor for the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-trimethyl-4H-pyrazole: A precursor to the compound, lacking the oxido and fluorobenzoate groups.

    4-fluorobenzoic acid: Another precursor, which provides the fluorobenzoate moiety.

    1H-pyrazolo[3,4-b]pyridines: Compounds with a similar pyrazole core but different substitution patterns and biological activities.

Uniqueness

The uniqueness of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

CAS No.

65441-88-5

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate

InChI

InChI=1S/C13H15FN2O3/c1-12(2)8-13(3,15-16(12)18)19-11(17)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3

InChI Key

WVXGRVASSFIWFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N=[N+]1[O-])(C)OC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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